![molecular formula C12H16N2O5S B2430972 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine CAS No. 104741-23-3](/img/structure/B2430972.png)
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine
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Overview
Description
“1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine” is a chemical compound with the molecular formula C13H18N2O5S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring sulfonated with a 4-methoxy-3-nitrophenyl group .Scientific Research Applications
Synthesis Applications
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine plays a significant role in chemical synthesis. For example, it has been used in the high yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] compounds. In this context, N-(2-nitrophenyl)sulfonyl serves as both an activating and protecting group for key reactions like the Pictet–Spengler reaction (Liu, Jian et al., 2006).
Role in Molecular Design
The compound has been instrumental in molecular design, particularly in synthesizing bacteriochlorins with integral spiro-piperidine motifs. This innovation aids in tailoring bacteriochlorin's spectral properties and enhances its functionality in various applications (Reddy, Kanumuri Ramesh et al., 2013).
Anticancer Agent Development
In the field of pharmacology, derivatives of 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine have been evaluated as potential anticancer agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed promising results against certain cancer cell lines, indicating their potential as therapeutic agents (Rehman, A. et al., 2018).
Electrosynthesis Studies
This compound has also been studied in electrosynthesis. For instance, the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was explored, shedding light on reaction mechanisms and potential applications in synthetic chemistry (Golub, T. & Becker, J., 2015).
Kinetic and Mechanistic Studies
The compound's derivatives have been used in kinetic and mechanistic studies. For example, the reactions of various thionocarbonates with alicyclic amines, including piperidine derivatives, were studied to understand reaction kinetics and mechanisms (Castro, E. et al., 2001).
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-19-12-6-5-10(9-11(12)14(15)16)20(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNCXVFNNAPSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine |
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